Ethyl8-(4-biphenyl)-8-oxooctanoate
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Overview
Description
Ethyl8-(4-biphenyl)-8-oxooctanoate is an organic compound that features a biphenyl group attached to an oxooctanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl8-(4-biphenyl)-8-oxooctanoate typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The choice of boron reagents and palladium catalysts is crucial for the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl8-(4-biphenyl)-8-oxooctanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Ethyl8-(4-biphenyl)-8-oxooctanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl8-(4-biphenyl)-8-oxooctanoate involves its interaction with molecular targets and pathways within biological systems. The biphenyl group can interact with various enzymes and receptors, leading to biological effects such as inhibition of enzyme activity or modulation of receptor signaling . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl8-(4-biphenyl)-8-oxooctanoate can be compared with other biphenyl derivatives, such as:
4-Aminobiphenyl: Known for its use in the synthesis of dyes and its carcinogenic properties.
4,4’-Biphenol: Used in the production of polymers and liquid crystals.
4’-[(1R)-1-amino-2-(2,5-difluorophenyl)ethyl]biphenyl-3-carboxamide: Investigated for its pharmacological activities.
The uniqueness of this compound lies in its specific ester and oxooctanoate functional groups, which confer distinct chemical and biological properties compared to other biphenyl derivatives.
Properties
Molecular Formula |
C22H26O3 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
ethyl 8-oxo-4,8-diphenyloctanoate |
InChI |
InChI=1S/C22H26O3/c1-2-25-22(24)17-16-19(18-10-5-3-6-11-18)14-9-15-21(23)20-12-7-4-8-13-20/h3-8,10-13,19H,2,9,14-17H2,1H3 |
InChI Key |
LSWLFNUCVACTGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(CCCC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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